4-Bromoestrone

概要

説明

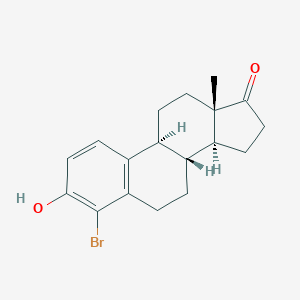

4-Bromoestrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. It is characterized by the substitution of a bromine atom at the fourth position of the estrone molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromoestrone can be synthesized through the bromination of estrone. The process typically involves the use of bromine in the presence of a solvent such as chloroform, with a few drops of an ethanolic solution of hydrogen bromide as a reaction initiator . The reaction conditions are carefully controlled to ensure the selective bromination at the fourth position of the estrone molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 4-Bromoestrone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound derivatives or reduction to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Products: Various substituted estrone derivatives.

Oxidation Products: 4-bromo-estrone derivatives with additional functional groups.

Reduction Products: Reduced forms of this compound.

Coupling Products: Biaryl compounds with potential biological activity.

科学的研究の応用

Synthesis and Functionalization

4-Bromoestrone serves as a valuable intermediate in organic synthesis, particularly in the development of novel steroid derivatives. It has been used successfully in the Suzuki-Miyaura coupling reactions , which allow for the introduction of aryl groups into steroid frameworks. This method has been optimized to produce various arylated estrone derivatives, including 2-aryl, 4-aryl, and 2,4-diaryl estrones .

Table 1: Summary of Arylation Reactions Using this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl bromides with Pd catalyst | Arylated estrones | Up to 80% |

| Direct Annulation | β-borylacrylates as synthons | Coumarin derivatives | Varied |

| Cross-Coupling | Various boronic acids | Complex hybrids | Varied |

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer. Several studies have synthesized modified estrone analogs that show promise as STS inhibitors:

- Irreversible Inhibitors : Compounds derived from this compound have been developed as irreversible inhibitors targeting STS, demonstrating effective binding and inhibition in vitro .

- Cytotoxicity Studies : Various synthesized derivatives were tested against cancer cell lines, showing varying degrees of cytotoxicity. Notably, some compounds exhibited inhibition values as low as , indicating potent activity against pancreatic lipase and potential anti-cancer properties .

Table 2: Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-Arylestrone | Pancreatic Lipase | 0.82 |

| STS Inhibitor | Steroid Sulfatase | Varies |

| C-Ring Oxidized Estrone | Various Cancer Lines | Up to 59.7 |

Mechanistic Studies

Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and their targets, such as estrogen receptors and STS. These studies provide insights into the structure-activity relationships (SAR) that govern their biological effects:

- Docking Analysis : The most promising compounds were analyzed for binding affinities against estrogen receptor α and other targets, revealing critical interactions that could be exploited for therapeutic design .

Case Study 1: Development of STS Inhibitors

A study focused on synthesizing irreversible STS inhibitors based on aryl sulfates demonstrated that modifications at the 2-, 3-, and 4-positions of estrones led to enhanced inhibitory effects. The synthesized compounds were subjected to rigorous biological testing, confirming their potential as therapeutic agents against breast cancer .

Case Study 2: Cytotoxicity Evaluation

In another investigation, various arylated derivatives of estrone were tested for their cytotoxic effects on hormone-dependent cancer cells. The results indicated that certain modifications significantly increased cytotoxicity compared to unmodified estrones, suggesting a promising avenue for drug development .

作用機序

The mechanism of action of 4-Bromoestrone involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the transcription of specific genes . This leads to various physiological effects, including the regulation of reproductive and metabolic processes.

類似化合物との比較

4-Bromoestradiol: Another brominated derivative of estradiol with similar but distinct biological activities.

4-Bromo-3-O-triflyl-estrone: A derivative used in chemoselective reactions.

16-Bromoepiandrosterone: A compound with different biological targets and applications.

Uniqueness: 4-Bromoestrone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other brominated steroids.

生物活性

4-Bromoestrone, a synthetic derivative of estrone, is characterized by the substitution of a bromine atom at the fourth position of the estrone molecule. This modification imparts unique chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and endocrinology.

Chemical Structure and Properties

This compound has a chemical formula of CHBrO, with a molecular weight of 349.27 g/mol. Its structure can be represented as follows:

The presence of the bromine atom influences its reactivity and interaction with biological systems, particularly estrogen receptors and enzymes involved in steroid metabolism.

Mode of Action: this compound interacts with estrogen receptors (ERs), which are critical for mediating the effects of estrogens in target tissues. This compound may exhibit both agonistic and antagonistic properties depending on the cellular context and concentration.

Biochemical Pathways: Given its structural similarity to estrone, this compound is hypothesized to influence various pathways related to estrogen metabolism, including aromatase inhibition and steroid sulfatase (STS) activity modulation.

Pharmacokinetics: The pharmacokinetic profile of this compound remains under investigation. However, studies on related compounds suggest that factors such as dosage and route of administration significantly affect its bioavailability and metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of biological activity:

- Estrogenic Activity: Research indicates that this compound can bind to estrogen receptors, potentially leading to estrogen-like effects in certain tissues. This property makes it a candidate for studying hormone-dependent cancers.

- Inhibition of Steroid Sulfatase (STS): A study reported that this compound shows significant inhibitory activity against STS, an enzyme crucial for converting sulfated steroids into their active forms. The IC50 values for STS inhibition were found to be in the range of nanomolar concentrations, indicating potent activity compared to other steroid derivatives .

| Compound | IC50 (nM) STS Inhibition | Reference |

|---|---|---|

| This compound | 1200 | |

| Estrone | 18 | |

| 16-Bromoepiandrosterone | Not specified |

Case Studies

Several case studies have explored the implications of using this compound in therapeutic contexts:

- Hormonal Therapies: A study examined the use of brominated estrogens in hormone replacement therapies, noting that compounds like this compound could potentially reduce the risk of hormone-dependent cancers while maintaining beneficial estrogenic effects.

- Breast Cancer Models: In animal models, the administration of this compound was associated with altered tumor growth dynamics in hormone-sensitive breast cancer cells, suggesting a complex role in tumor modulation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other brominated estrogens:

| Compound | Estrogenic Activity | STS Inhibition | Notes |

|---|---|---|---|

| This compound | Moderate | Strong | Unique bromination at C-4 |

| 4-Bromo-3-O-triflyl-estrone | High | Moderate | Used in chemoselective reactions |

| Estradiol | High | Weak | Standard reference compound |

特性

IUPAC Name |

(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVJAYQCZUYON-QDTBLXIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251096 | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-82-6 | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-bromoestrone compare to other A-ring substituted estrogens in terms of tumor inhibition?

A1: Research suggests that A-ring substituted estrogens can inhibit the growth of hormone-dependent tumors. While 4-nitroestrone and 4-aminoestrone demonstrate inhibitory effects potentially mediated through estrogen receptor binding, this compound does not share this characteristic []. Interestingly, A-ring substituted 3-deoxyestrogens, including 4-nitroestratrien-17 beta-ol and 4-aminoestratrien-17 beta-ol, exhibit significant inhibitory activity despite their inability to bind to estrogen receptors, suggesting alternative mechanisms of action [].

Q2: Can this compound be utilized as a starting material for the synthesis of other modified estrone derivatives?

A2: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-fluoroarylestrones []. Additionally, reacting this compound with benzeneseleninic anhydride and hexamethyldisilazane leads to the formation of the 2-phenylselenoimine derivative, which can be further transformed into other estrone analogs [].

Q3: Are there any studies on the three-dimensional structure of this compound?

A3: Yes, the crystal and molecular structures of this compound have been determined using X-ray crystallography, providing insights into its three-dimensional conformation [].

Q4: Have there been any computational studies exploring the electronic properties of this compound?

A4: Yes, computational chemistry methods have been employed to calculate pi-electronic charge densities and bond orders in this compound and 4-bromoestradiol, offering valuable information about its electronic structure and potential reactivity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。